2-Cyclopropyl-L-glycine

Übersicht

Beschreibung

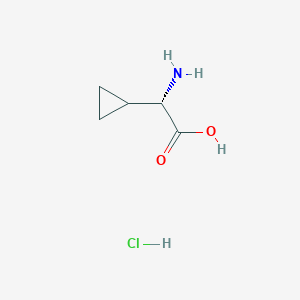

2-Cyclopropyl-L-glycine , also known as l-cyclopropylglycine , is an important raw material and intermediate used in various fields such as organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs. It was originally part of the Alfa Aesar product portfolio and is characterized by its cyclopropyl ring structure .

Molecular Structure Analysis

The molecular formula of 2-Cyclopropyl-L-glycine is C5H9NO2 . Its chemical structure features a cyclopropyl ring attached to an amino acid backbone. The three-membered cyclopropyl ring imparts unique properties to this compound, influencing its reactivity and biological activity .

Wissenschaftliche Forschungsanwendungen

Protective and Therapeutic Properties

2-Cyclopropyl-L-glycine, a variant of glycine, has been studied for its potential therapeutic applications. Glycine itself is known for its anti-inflammatory, immunomodulatory, and cytoprotective effects. It has shown promise in protecting against conditions such as shock caused by hemorrhage, endotoxin and sepsis, ischemia/reperfusion injury, and peptidoglycan polysaccharide-induced arthritis. It has also demonstrated protective capabilities against gastric ulcers and injury from hepatic and renal toxicants (Zhong et al., 2003).

Agricultural Applications

In agriculture, glycine and its derivatives, such as 2-Cyclopropyl-L-glycine, may have roles in improving plant stress resistance. They act as organic osmolytes, accumulating in response to environmental stresses such as drought, salinity, and extreme temperatures. This accumulation is thought to protect enzymes and membranes, contributing to plant stress tolerance. However, the exact mechanisms and the full scope of benefits require further research (Ashraf & Foolad, 2007).

Neurotransmission and Cognitive Function

Glycine serves as a key neurotransmitter in the central nervous system, regulating physiological inhibition processes by increasing transmembrane conductance in specific ligand-gated ion channels. The introduction of zinc can potentiate the opening of these receptors by increasing their affinity for glycine, resulting in enhanced inhibitory processes in CNS neurons. This mechanism is considered crucial in the correction of post-stress dysfunction of the CNS, and a balanced intake of zinc and glycine is essential for most individuals experiencing stress and anxiety. The combination is particularly useful for those under chronic psycho-emotional stress and maladaptation, including sleep disturbances (Shishkova et al., 2022).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2S)-2-amino-2-cyclopropylacetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2.ClH/c6-4(5(7)8)3-1-2-3;/h3-4H,1-2,6H2,(H,7,8);1H/t4-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XINWYOAHPNHZJF-WCCKRBBISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1[C@@H](C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-chlorophenyl)[5-(1-{[3-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethyl)-1H-pyrazol-1-yl]methanone](/img/structure/B3033813.png)

![1-{2-[2,3-Dichloro(methyl)anilino]-1,3-thiazol-5-yl}-1-ethanone](/img/structure/B3033814.png)

![(E)-3-(dimethylamino)-1-[2-(2-thienyl)-1,3-thiazol-5-yl]-2-propen-1-one](/img/structure/B3033824.png)

![1,5-dimethyl-3-{1-[(4-methylphenyl)sulfonyl]ethyl}-4-phenyltetrahydro-2H-imidazol-2-one](/img/structure/B3033825.png)

![2-(4-chlorophenyl)hexahydro-1H-pyrrolo[3',4':4,5]isoxazolo[3,2-c][1,4]oxazine-1,3(2H)-dione](/img/structure/B3033828.png)

![1-(7,8-Dinitro-1,2,4,5-tetrahydro-3H-1,5-methanobenzo[d]azepin-3-yl)ethan-1-one](/img/structure/B3033832.png)

![3-(4-chlorophenyl)-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]propanoic Acid](/img/structure/B3033834.png)